2-(1h-Indazol-3-yl)acetamide

Medicinal chemistry Scaffold selection Hydrogen bonding

Specifically select the 3-position acetamide regioisomer for kinase drug discovery programs. The indazole core acts as a metabolically stable phenol bioisostere, resisting phase II glucuronidation, while the neutral primary acetamide avoids the permeability and protein-binding liabilities of carboxylic acid analogs. This lead-like fragment (MW 175.19, cLogP 1.29) meets all Rule of Three criteria for fragment-based screening and features two orthogonal diversification handles for parallel SAR exploration without protecting group manipulation.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 103755-46-0
Cat. No. B009492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1h-Indazol-3-yl)acetamide
CAS103755-46-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)CC(=O)N
InChIInChI=1S/C9H9N3O/c10-9(13)5-8-6-3-1-2-4-7(6)11-12-8/h1-4H,5H2,(H2,10,13)(H,11,12)
InChIKeyHMHXWCRWPMARLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indazol-3-yl)acetamide (CAS 103755-46-0) – Core Scaffold Procurement Guide for Medicinal Chemistry and Screening Library Construction


2-(1H-Indazol-3-yl)acetamide (CAS 103755-46-0), also referred to as 1H-indazole-3-acetamide, is a low-molecular-weight (175.19 g/mol) heterocyclic building block comprising an indazole core linked to a primary acetamide side chain at the 3-position . The indazole ring system is a recognized phenol bioisostere that offers enhanced metabolic stability, particularly resistance to phase II glucuronidation, while preserving hydrogen-bonding capacity [1]. This compound is primarily positioned as a versatile synthetic intermediate and screening library scaffold, with derivatives appearing in kinase-focused and fragment-based screening collections [2]. Its relatively balanced physicochemical profile (cLogP ~1.29, TPSA ~71.8 Ų, 2 HBD, 2 HBA) places it within lead-like chemical space suitable for further elaboration [3].

Why 2-(1H-Indazol-3-yl)acetamide Cannot Be Casually Substituted by Indazole-3-acetic Acid, Indole-3-acetamide, or Positional Isomers


The 3-position primary acetamide on the indazole scaffold encodes a specific combination of hydrogen-bond donor/acceptor geometry, electronic character, and metabolic profile that is not replicated by close analogs. Replacing the acetamide with a carboxylic acid (indazole-3-acetic acid) introduces a pH-dependent ionizable center (predicted pKa ~3.93 [1]) that fundamentally alters permeability and protein-binding behavior. Shifting the acetamide to the 5- or 6-position of the indazole ring changes the vector of the amide group relative to the indazole H-bonding face, yielding different TPSA and LogP values with downstream consequences for target engagement . Exchanging the indazole core for indole (indole-3-acetamide) removes the N2 nitrogen, reducing hydrogen-bond acceptor count from 2 to 1 and eliminating the metabolic advantage conferred by the indazole as a phenol bioisostere with resistance to glucuronidation [2]. These differences are not cosmetic; they are quantifiable with measurable impact on physicochemical and pharmacological behavior.

Quantitative Differentiation Evidence for 2-(1H-Indazol-3-yl)acetamide vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity: Indazole-3-acetamide vs. Indole-3-acetamide

2-(1H-Indazol-3-yl)acetamide possesses two hydrogen-bond acceptor (HBA) sites due to the indazole N2 nitrogen and the acetamide carbonyl oxygen, compared to indole-3-acetamide (CAS 879-37-8) which has only one HBA site (the acetamide carbonyl), as the indole ring lacks a second nitrogen [1]. This additional HBA site increases topological polar surface area (TPSA) from 58 Ų (indole-3-acetamide) to 71.77 Ų (indazole-3-acetamide) while maintaining similar LogP (1.196 vs. 1.291), resulting in a distinct permeability/solubility balance . The extra indazole nitrogen also provides a metabolic advantage: the indazole ring is resistant to glucuronidation at physiological pH, unlike the phenol isostere it replaces [2].

Medicinal chemistry Scaffold selection Hydrogen bonding

Ionization State: Neutral Acetamide vs. Ionizable Carboxylic Acid Comparator

2-(1H-Indazol-3-yl)acetamide remains neutral across the physiological pH range, whereas its closest acid analog, 1H-indazole-3-acetic acid (CAS 26663-42-3), has a predicted pKa of 3.93±0.30 and exists predominantly as the carboxylate anion at pH 7.4 [1]. The neutral acetamide avoids the charge-dependent solubility and permeability limitations of the carboxylate. The acetic acid analog has a lower predicted TPSA (65.98 Ų) but a higher density (1.437 g/cm³) compared to the acetamide (TPSA 71.77 Ų, density 1.361 g/cm³), reflecting the more compact, polar nature of the carboxylic acid group [2]. The melting point of the acid (168 °C decomp.) further indicates stronger intermolecular forces in the solid state relative to the acetamide, impacting formulation behavior [1].

Drug design Permeability Physicochemical profiling

Regioisomeric Differentiation: 3-Acetamide vs. 6-Acetamide Indazole – TPSA and LogP

The position of the acetamide substituent on the indazole ring produces measurable differences in computed physicochemical parameters. 2-(1H-Indazol-3-yl)acetamide (3-acetamide isomer) has a TPSA of 71.77 Ų and a LogP of 1.291 . In contrast, N-(1H-indazol-6-yl)acetamide (6-acetamide isomer, CAS 13551-95-6) has a TPSA of 57.78 Ų and a LogP of 1.594 . The 3-position isomer is more polar (ΔTPSA = +13.99 Ų) and less lipophilic (ΔLogP = −0.303) than the 6-position isomer. This difference stems from the proximity of the acetamide to the indazole N1–N2 pyrazole ring, which engages the amide in intramolecular electronic effects that increase polarity and reduce LogP relative to the 6-isomer where the acetamide is attached to the distal benzene ring.

Scaffold optimization Lead-likeness Medicinal chemistry

Synthetic Tractability and Building Block Validation: Commercial Library Representation

2-(1H-Indazol-3-yl)acetamide serves as a validated core scaffold in commercial screening libraries. ChemBridge Corporation offers multiple elaborated derivatives built from this core, including N-(2,3-dimethylbenzyl)-2-(1H-indazol-3-yl)acetamide (MW 293.36) and N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-indazol-3-yl)acetamide (MW 382.42), confirming the synthetic accessibility of the primary acetamide for amide coupling and N-alkylation diversification [1]. The parent compound conforms to the Rule of Three (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), making it suitable for fragment-based screening libraries such as the ChemBridge Fragment Library, where fragments must satisfy TPSA ≤ 120 Ų and rotatable bond count ≤ 3 constraints [2]. The presence of the unsubstituted indazole NH and primary amide provides two orthogonal diversification vectors not available in N-substituted or ester-protected analogs.

Screening library Building block Fragment-based drug discovery

Indazole Core Metabolic Stability: Glucuronidation Resistance vs. Phenol and Indole Scaffolds

The indazole core of 2-(1H-Indazol-3-yl)acetamide confers resistance to phase II glucuronidation, a metabolic liability of phenolic bioisosteres. In a direct comparative study, indazole replacement of the phenol moiety in GluN2B-selective NMDA receptor antagonists retained high receptor affinity while eliminating glucuronidation, a major clearance pathway for phenolic compounds [1]. The indazole scaffold is also more lipophilic than phenol (parent indazole ACD/LogP ~1.82 vs. phenol LogP ~1.46) and is less susceptible to phase I CYP450-mediated oxidation compared to electron-rich indole systems, due to the electron-withdrawing effect of the N2 nitrogen . While direct metabolic stability data for the unelaborated 2-(1H-Indazol-3-yl)acetamide have not been published, the class-level metabolic advantage of indazoles over phenols and indoles is well established [2].

Metabolic stability Bioisostere ADME

Kinase Inhibitor Scaffold Precedent: CDK Inhibition by 3,5-Diaminoindazole Derivatives

Indazole-3-acetamide serves as the core substructure for a series of potent cyclin-dependent kinase (CDK) inhibitors. The 3,5-diaminoindazole chemotype, which incorporates the 3-aminoindazole motif structurally related to 3-acetamide indazole, yielded CDK1 and CDK2 inhibitors with IC50 values in the low nanomolar range [1]. Specifically, elaboration at the 5-position with 1λ⁶-isothiazolidine-1,1-dioxide produced N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-phenylacetamide derivatives with CDK2 IC50 = 36 nM [2]. While the parent 2-(1H-Indazol-3-yl)acetamide itself is not a potent CDK inhibitor, its 3-acetamide substitution pattern provides the correct vector for kinase hinge-region binding when elaborated at the indazole N1 or C5 positions, a geometric feature not shared by 5- or 6-acetamide regioisomers [3].

Kinase inhibition CDK Oncology

Priority Application Scenarios for 2-(1H-Indazol-3-yl)acetamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 175.19, TPSA 71.77 Ų, cLogP 1.291, 2 HBD, and 2 HBA, 2-(1H-Indazol-3-yl)acetamide satisfies all Rule of Three criteria and is suitable for fragment library inclusion . Its two orthogonal diversification handles (indazole N1–H and primary amide NH₂) enable parallel SAR exploration without protecting group manipulation. The ChemBridge Fragment Library explicitly requires MW ≤ 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3, and TPSA ≤ 120 Ų — criteria this compound meets [1]. Procurement for FBDD programs is supported by commercial availability of elaborated derivatives confirming synthetic tractability [2].

Kinase Hinge-Binder Scaffold for CDK and Related Kinase Targets

The 3-position acetamide on the indazole ring provides a validated geometric vector for kinase hinge-region hydrogen bonding. Structural biology evidence from CDK2 co-crystal structures (PDB 2r64) confirms that the 3-amino/acetamido indazole motif forms bidentate hydrogen bonds with the kinase hinge backbone . Elaborated derivatives achieve CDK2 IC50 values of 36 nM, establishing a clear path from the parent scaffold to potent inhibitors [1]. For kinase programs, the 3-acetamide regioisomer should be selected over 5- or 6-acetamide alternatives, which project the amide away from the hinge-binding trajectory [2].

Metabolically Stable Bioisosteric Replacement of Phenol- or Indole-Containing Leads

When lead series contain a phenolic or indolic substructure suffering from rapid glucuronidation or CYP450-mediated oxidation, the indazole-3-acetamide scaffold offers a metabolically more stable replacement . The indazole ring is a validated phenol bioisostere that resists phase II glucuronidation while retaining hydrogen-bonding capacity at the target [1]. The neutral primary acetamide further avoids the permeability liabilities of the carboxylic acid analog (indazole-3-acetic acid, pKa ~3.93) [2], making it suitable for oral or CNS-penetrant programs where charge neutrality is critical.

Custom Library Synthesis and High-Throughput Screening (HTS) Plate Preparation

The compound's balanced physicochemical profile (LogP 1.291, adequate aqueous solubility inferred from low LogP and moderate TPSA), combined with its status as a validated ChemBridge catalog scaffold , supports procurement in multi-milligram to gram quantities for HTS plate preparation. Derivatives built from this scaffold have been deployed in kinase-focused libraries (KINACore Library, >20,000 compounds) and universal screening collections (DIVERSet, ~50,000 compounds), confirming compatibility with automated liquid handling and DMSO-based storage conditions [1].

Quote Request

Request a Quote for 2-(1h-Indazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.